molecular formula C16H10ClNO3 B031794 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid CAS No. 890091-80-2

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid

Cat. No. B031794
M. Wt: 299.71 g/mol
InChI Key: AFISNAKLTPIWMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of enantiopure indolizinone derivatives, related to 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid, involves cascade ring enlargements starting from 2-chloro-2-cyclopropylideneacetates. This process, triggered by the abstraction of a bridgehead proton induced by a base, yields indolizinone derivatives with significant yields (53-70%) (Revuelta et al., 2006).

Molecular Structure Analysis

The molecular structure of indolizinone derivatives, including 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid, is characterized by strong intermolecular hydrogen bonds as seen in the structural analysis of related compounds (Şahin et al., 2014). These structural features contribute to the stability and reactivity of these molecules.

Chemical Reactions and Properties

Indolizinone derivatives undergo various chemical reactions, including oxidation and cycloaddition. The conversion of indolines to indoles via oxidation, as part of the synthesis pathway for indolizinone derivatives, showcases the chemical reactivity of these compounds (Dunetz & Danheiser, 2005).

Physical Properties Analysis

The analysis of the physical properties of 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid and similar compounds involves examining their crystal structures and spectroscopic data. X-ray diffraction techniques have been used to determine the structures, highlighting the importance of hydrogen bonding in the formation of stable crystal structures (Şahin et al., 2014).

Chemical Properties Analysis

The chemical properties of indolizinone derivatives are influenced by their molecular structure. The presence of the 4-chlorophenyl group and the indolizin-3-yl moiety contributes to their reactivity in various chemical reactions, such as those involving cycloaddition and oxidative processes (Dunetz & Danheiser, 2005).

properties

IUPAC Name

2-[2-(4-chlorophenyl)indolizin-3-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-18(12)14(13)15(19)16(20)21/h1-9H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFISNAKLTPIWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238185
Record name 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid

CAS RN

890091-80-2
Record name 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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